Febrifugine is a quinazoline alkaloid primarily isolated from the roots of the plant Dichroa febrifuga Lour. [, , , , , ]. This plant, commonly known as Chang Shan, has a long history of use in traditional Chinese medicine for treating malaria [, , , ]. Febrifugine is often found in conjunction with its diastereomer, isofebrifugine [, , , , , , ].
Febrifugine has attracted significant research interest due to its potent biological activity, particularly its antimalarial properties [, , , , , , , , , , , , ]. While febrifugine itself displays strong antimalarial activity, its clinical application is limited due to its side effects [, , ]. This has led researchers to explore febrifugine derivatives as potential leads for developing novel antimalarial drugs [, , , , , , ].
Synthesis Analysis
Tin(II)-mediated catalytic asymmetric aldol reaction: This method allows for the construction of the chiral aldehyde precursor with high diastereo- and enantioselectivities [].
Aqueous Mannich-type three-component reaction: Utilizing a Lewis acid-surfactant combined catalyst (LASC), this reaction efficiently synthesizes key intermediates for febrifugine synthesis [].
Stereoselective reactions of 3-hydroxy-piperidine N-acyliminium ions: This approach facilitates the construction of the 2-substituted 3-hydroxy piperidine core of febrifugine [].
Unusual Claisen rearrangement: This method employs an allyl enol ether to construct the core piperidine structure of febrifugine and isofebrifugine [, ].
Stereoselective reduction of 2-allylpiperid-3-one: This strategy enables the controlled construction of the stereochemistry in febrifugine and its derivatives [, ].
Samarium diiodide-promoted carbon-nitrogen bond cleavage: This reaction facilitates the chiral synthesis of febrifugine from (4S)-hydroxyproline methyl ester [].
Yeast reduction: This method utilizes baker’s yeast to achieve asymmetric synthesis of febrifugine and isofebrifugine from a chiral piperidin-3-ol precursor [].
1,3-dipolar cycloaddition: This approach employs a nitrone derived from (S)-2-(tert-butyldiphenylsilyloxy)-5-(mesyloxy)pentanal to construct the core piperidine ring of febrifugine and isofebrifugine [].
Convergent strategy using 2-(chloromethyl)allyl-trimethylsilane: This method uses the aforementioned reagent for the coupling of piperidine and quinazolinone units in a modular approach [].
Molecular Structure Analysis
Febrifugine and isofebrifugine share a core quinazolinone structure linked to a 3-hydroxypiperidine ring via a 2-oxopropyl chain [, , ]. They are diastereomers, differing in the stereochemistry at the C-2' position of the piperidine ring [, , ]. The absolute configuration of febrifugine is (2'R,3'S), while isofebrifugine is (2'S,3'S) [].
Quinazolinone ring: Substitutions and ring modifications [, , ]
Linker: Changes in length and functional groups []
Piperidine ring: Substitutions, ring modifications, and stereochemical alterations [, , ]
Physical and Chemical Properties Analysis
Stability: Febrifugine is sensitive to temperature, pH, and light []. It is most stable in acidic solutions, low temperatures, and dark conditions [].
Solubility: Febrifugine is soluble in various solvents, including water, methanol, acetonitrile, and dimethyl sulfoxide [, , ].
Degradation kinetics: The degradation of febrifugine generally follows first-order reaction kinetics under various conditions, including aqueous solutions, alkaline solutions, and exposure to light and varying temperatures [].
Applications
Antimalarial research: Febrifugine and its derivatives are extensively studied for their potent activity against Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains [, , , , , , , , , , , , ].
Anticoccidial research: Febrifugine derivatives have shown promising activity against Eimeria tenella, a parasite causing coccidiosis in poultry [].
Anti-phytophthora research: Halofuginone, a synthetic febrifugine derivative, exhibits potent activity against various Phytophthora species, suggesting its potential as an alternative pesticide [].
Antitumor research: Febrifugine derivatives, particularly those targeting focal adhesion kinase (FAK), are being explored for their potential antitumor activity [].
Immunological research: Studies have investigated the effects of febrifugine and Dichroa febrifuga extracts on immune cell function, including the proliferation of T and B lymphocytes [].
Future Directions
Development of safer and more effective derivatives: Continued efforts to synthesize and evaluate febrifugine derivatives with improved antimalarial activity, reduced toxicity, and better pharmacological properties [, , , , , ].
Elucidation of the precise mechanism of action: Further investigation into the interaction between febrifugine and its target, cPRS, is crucial for designing more effective inhibitors [, , ].
Exploration of new therapeutic applications: Investigating the potential of febrifugine and its derivatives in other therapeutic areas, such as anti-inflammatory, antiviral, and anticancer therapy [, ].
Structure-activity relationship studies: Performing comprehensive analyses to identify structural features crucial for the biological activity of febrifugine derivatives, leading to the rational design of more potent compounds [, ].
Related Compounds
Isofebrifugine
Compound Description: Isofebrifugine is a diastereomer of febrifugine, also isolated from Dichroa febrifuga and Hydrangea umbellata. Like febrifugine, isofebrifugine exhibits potent antimalarial activity. [, ]
Deoxyfebrifugine
Compound Description: Deoxyfebrifugine is a febrifugine analogue lacking the hydroxyl group at the 3′-position of the piperidine ring. It serves as a simplified structural analogue in synthetic studies exploring febrifugine derivatives. []
Relevance: Deoxyfebrifugine provides insights into the structure-activity relationship of febrifugine. The removal of the 3′-hydroxyl group in deoxyfebrifugine helps researchers understand its contribution to the overall antimalarial activity and potential toxicity of febrifugine. []
Halofuginone
Compound Description: Halofuginone is a synthetic derivative of febrifugine. It exhibits potent antimalarial activity against both liver and blood stages of the malaria parasite, notably reducing parasitemias to undetectable levels and displaying curative effects in Plasmodium berghei-infected mice. [, , , ]
Relevance: Halofuginone, derived from febrifugine, demonstrates a successful example of developing a more potent and potentially safer antimalarial drug by modifying the parent molecule. While it shares the core structure with febrifugine, the specific modifications in halofuginone contribute to its improved pharmacological profile. [, , , ]
Halofuginol
Compound Description: Halofuginol is a new halofuginone analogue designed to improve the safety profile. It exhibits antimalarial activity against both liver and asexual blood stages of the parasite, similar to halofuginone, but with better tolerability at efficacious doses. [, ]
Relevance: Halofuginol represents a further step in the development of safer and more effective antimalarials derived from febrifugine. It highlights the importance of iterative structural modification to optimize both the efficacy and safety profile of drug candidates based on natural products like febrifugine. [, ]
Febrifugine-acetone adducts (Df-1 and Df-2)
Compound Description: Df-1 and Df-2 are adducts formed by the reaction of febrifugine and isofebrifugine, respectively, with acetone. They exhibit high antimalarial activity in vitro. Df-1 also showed potent in vivo activity against P. berghei comparable to chloroquine, while Df-2 was less active due to rapid metabolism in the liver. []
Relevance: The febrifugine-acetone adducts demonstrate that modifying the piperidine ring can significantly impact the antimalarial activity and metabolic stability of febrifugine derivatives. []
Metabolites of febrifugine and Df-1
Compound Description: Four major metabolites (Feb-A, Feb-B, Feb-C, and Feb-D) were identified from incubating febrifugine and Df-1 with mouse liver S9. Feb-A and Feb-C retained potent antimalarial activity comparable to febrifugine, while Feb-B and Feb-D showed significantly reduced activity. []
Relevance: Studying the metabolites of febrifugine and its analogues provides crucial insights into their metabolic fate and potential for drug development. Identifying active metabolites can guide the development of analogues with improved stability or pharmacokinetic properties. []
3′′-Keto derivative of febrifugine
Compound Description: This synthetic derivative of febrifugine, with a ketone group at the 3′′-position of the piperidine ring, displayed potential antimalarial activity and high selectivity against P. falciparum in vitro. []
Relevance: This analogue highlights the possibility of modulating the antimalarial activity of febrifugine by introducing specific functional groups on the piperidine ring. []
C-2′ Reduced derivative of febrifugine and its cyclic derivatives
Compound Description: These synthetic derivatives, derived from the reduction of the C-2′ carbonyl group of febrifugine and subsequent cyclization, exhibited strong antimalarial activity and selectivity against P. falciparum in vitro. []
Relevance: These compounds emphasize the importance of the C-2′ position and the overall three-dimensional structure of the piperidine ring for the antimalarial activity of febrifugine. []
Thienopyrimidine analogue of febrifugine (Compound 15)
Compound Description: This analogue replaces the quinazoline ring of febrifugine with a thienopyrimidine scaffold. It exhibited potent antimalarial activity and high therapeutic selectivity both in vitro and in vivo, suggesting its potential as an antimalarial drug candidate. []
Relevance: Compound 15 demonstrates that modifications to the core quinazoline structure of febrifugine can lead to analogues with improved pharmacological properties while retaining potent antimalarial activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fimaporfin is a synthetic light-activated compound composed of three benzenesulfonic acid isomers: fimaporfin A (TPCS2a; tetraphenyl chlorin disulfonate), fimaporfin B, and fimaporfin C, with potential photosensitizing activity upon photodynamic therapy (PDT). Upon intradermal administration, fimaporfin is incorporated into the tumor cells' endosome and lysosome membranes. Subsequently, cytotoxic agents are administered and accumulate in the endosomal and lysosomal compartments; upon local activation by light, fimaporfin produces reactive oxygen species (ROS), such as singlet oxygen, damaging endo/lysosomal membranes and accumulated cytotoxic agents are released into the tumor cell cytosol. This photochemical internalization (PCI) method can enhance the efficacy and selectivity of cytotoxic agents.
Finasteride is an aza-steroid that is a synthetic drug for the treatment of benign prostatic hyperplasia. It has a role as an androgen antagonist, an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor and an antihyperplasia drug. It is an aza-steroid, a 3-oxo steroid and a delta-lactam. It derives from a hydride of a 5alpha-androstane. Finasteride is a synthetic 4-azasteroid compound and specific inhibitor of steroid Type II 5α-reductase, which is an intracellular enzyme that converts the androgen testosterone into 5α-dihydrotestosterone (DHT). It works in a similar fashion as [dutasteride], which is another 5-alpha-reductase inhibitor, by exerting antiandrogenic effects. Finasteride is an orally active drug that was first approved by the FDA in 1992 for the treatment of benign prostatic hyperplasia to improve symptoms and reduce the risk for acute urinary retention or the need for surgical procedures. In 1998, it was approved by the FDA to treat male pattern hair loss. Finasteride is commonly marketed under the brand names Propecia and Proscar to be used aloneo or in combination with [doxazosin], an alpha-blocker. Both benign prostatic hyperplasia and androgenic alopecia are androgen-dependent disorders that are characterized by in situ high levels of DHT. In the treatment of benign prostate hyperplasia, alpha-blockers such as [tamsulosin] and [terazosin] are also used. Compared to alpha-blockers that focus on providing the rapid relief of symptoms, 5α-reductase inhibitors aim to target the underlying disease by blocking the effects of the primary androgen involved in benign prostate hyperplasia and androgenic alopecia, thus reducing the risk for secondary complications while providing symptom control. Finasteride is a 5-alpha Reductase Inhibitor. The mechanism of action of finasteride is as a 5-alpha Reductase Inhibitor. Finasteride is a 5-alpha reductase inhibitor used to treat symptoms of benign prostatic hypertrophy and male pattern baldness. Finasteride is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of clinically apparent, acute liver injury. Finasteride is a synthetic 4-azasteroid compound. Finasteride competitively binds to and inhibits steroid type II 5-alpha-reductase in the prostate gland, liver, and skin, thereby interfering with the enzymatic conversion of testosterone to 5-dihydrotestosterone (DHT) and reducing serum DHT levels. The reduction in serum DHT levels results in diminished stimulation of androgen receptors in the nuclei of prostate cells and, so, diminished prostate cell proliferation. An orally active testosterone 5-alpha-reductase inhibitor. It is used as a surgical alternative for treatment of benign prostatic hyperplasia. An orally active 3-OXO-5-ALPHA-STEROID 4-DEHYDROGENASE inhibitor. It is used as a surgical alternative for treatment of benign PROSTATIC HYPERPLASIA. See also: Finasteride; tadalafil (component of); Finasteride; minoxidil (component of); Alfatradiol; finasteride; minoxidil sulfate ester (component of) ... View More ...
Finerenone, or BAY 94-8862, is a mineralocorticoid receptor antagonist indicated to reduce the risk of sustained decline in glomerular filtration rate, end stage kidney disease, cardiovascular death, heart attacks, and hospitalization due to heart failure in adults with chronic kidney disease associated with type II diabetes mellitus. Patients with kidney disease, would originally be given [spironolactone] or [eplerenone] to antagonize the mineraclocorticoid receptor. Spironolactone has low selectivity and affinity for the receptor; it dissociates quickly and can also have effects at the androgen, progesterone, and glucocorticoid receptors. Eplerenone is more selective and has longer lasting effects. More selective nonsteroidal mineralocorticoid antagonists such as [apararenone], [esaxerenone], and finerenone were later developed. So far, finerenone is the only nonsteroidal mineralocorticoid receptor antagonist to be FDA approved. Finerenone was granted FDA approval on 9 July 2021, followed by the EMA approval on 11 March 2022. Finerenone is a Nonsteroidal Mineralocorticoid-Receptor Antagonist. The mechanism of action of finerenone is as a Mineralocorticoid Receptor Antagonist. Finerenone is a selective, nonsteroidal mineralocorticoid receptor antagonist that is used in the therapy of chronic renal disease in patients with type 2 diabetes to slow progression of renal dysfunction and reduce the risk of cardiovascular disease morbidity and mortality. Finerenone has not been linked to serum enzyme elevations during therapy or with instances of clinically apparent liver injury.
Fimasartan is a member of biphenyls. Fimasartan is an angiotensin II receptor antagonist (ARB) drug employed in the treatment of both hypertension and heart failure. It has been found to be safe when administered with hydrochlorothiazide (a diuretic) in clinical trials. Fimasartan was initially approved September 9th, 2010 in South Korea and is marketed under the brand name Kanarb by Boryung Pharmaceuticals.
FIN56 is a fluorene that is N-9H-fluoren-9-ylidenehydroxylamine substituted by N-cyclohexylsulfonyl groups at positions 2 and 7. It induces ferroptosis via degradation of GPX4 and also binds and activates squalene synthase. It has a role as a ferroptosis inducer and an EC 1.11.1.9 (glutathione peroxidase) inhibitor. It is a member of fluorenes, a ketoxime and a sulfonamide. It is functionally related to a 9-hydroxyiminofluorene-2,7-disulfonamide.
FINO2 is an oxaspiro compound that is 1,2-dioxaspiro[4.5]decane substituted by methyl, 2-hydroxyethyl and tert-butyl groups at positions 3, 3 and 8, respectivey (the 5s,8s-stereoisomer). It induces ferroptosis in cancer cells by indirectly inhibiting glutathione peroxidase 4 (GPX4) enzymatic function and directly oxidizes iron leading to widespread lipid peroxidation. It has a role as a ferroptosis inducer and an antineoplastic agent. It is an oxaspiro compound, an organic peroxide, a primary alcohol and an organic heterobicyclic compound.
Fingolimod is an aminodiol that consists of propane-1,3-diol having amino and 2-(4-octylphenyl)ethyl substituents at the 2-position. It is a sphingosine 1-phosphate receptor modulator used for the treatment of relapsing-remitting multiple sclerosis. A prodrug, fingolimod is phosphorylated by sphingosine kinase to active metabolite fingolimod-phosphate, a structural analogue of sphingosine 1-phosphate. It has a role as an immunosuppressive agent, a prodrug, an antineoplastic agent, a sphingosine-1-phosphate receptor agonist and a CB1 receptor antagonist. It is an aminodiol and a primary amino compound. It is a conjugate base of a fingolimod(1+). Multiple sclerosis, or MS, is a devastating inflammatory disease that often progresses and causes severe neurological, physical, and cognitive effects. Fingolimod is a sphingosine 1-phosphate receptor modulator for the treatment of relapsing-remitting multiple sclerosis. It was developed by Novartis and initially approved by the FDA in 2010. Fingolimod was also studied for the treatment of COVID-19, the disease caused by infection with the SARS-CoV-2 virus. Fingolimod is a Sphingosine 1-phosphate Receptor Modulator. The mechanism of action of fingolimod is as a Sphingosine 1-Phosphate Receptor Modulator. Fingolimod is an orally available immunomodulatory drug used to treat relapsing multiple sclerosis. Fingolimod is associated with transient serum enzyme elevations during therapy and with rare instances of clinically apparent, acute liver injury that can be severe and even fatal. Fingolimod is a natural product found in Isaria sinclairii with data available. Fingolimod is an orally available derivate of myriocin and sphingosine-1-phosphate receptor 1 (S1PR1, S1P1) modulator, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, fingolimod, as a structural analogue of sphingosine, selectively targets and binds to S1PR1 on lymphocytes and causes transient receptor activation followed by S1PR1 internalization and degradation. This results in the sequestration of lymphocytes in lymph nodes. By preventing egress of lymphocytes. fingolimod reduces both the amount of circulating peripheral lymphocytes and the infiltration of lymphocytes into target tissues. This prevents a lymphocyte-mediated immune response and may reduce inflammation. S1PR1, a G-protein coupled receptor, plays a key role in lymphocyte migration from lymphoid tissues. Fingolimod also shifts macrophages to an anti-inflammatory M2 phenotype, and modulates their proliferation, morphology, and cytokine release via inhibition of the transient receptor potential cation channel, subfamily M, member 7 (TRPM7). A sphingosine-derivative and IMMUNOSUPPRESSIVE AGENT that blocks the migration and homing of LYMPHOCYTES to the CENTRAL NERVOUS SYSTEM through its action on SPHINGOSINE 1-PHOSPHATE RECEPTORS. It is used in the treatment of MULTIPLE SCLEROSIS. See also: Fingolimod Hydrochloride (has salt form); Fingolimod Lauryl Sulfate (active moiety of).